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Introduction
1,2-diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC) is a saturated phosphatidylcholine, a

class of phospholipids that are major components of biological membranes.[1] Its structure

consists of a glycerol backbone, two undecanoic acid (11:0) fatty acid chains at the sn-1 and

sn-2 positions, a phosphate group at the sn-3 position, and a choline headgroup attached to

the phosphate. This amphiphilic nature, with a hydrophilic head and hydrophobic tails, dictates

its self-assembly into bilayer structures in aqueous environments, forming the basis of

liposomes and other lipid-based drug delivery systems. While not as commonly studied as

other phosphatidylcholines, understanding the physical properties of 11:0 PC is crucial for its

potential applications in research and pharmaceutical development, particularly in the formation

of model membranes and lipid nanoparticles.

Core Physical and Chemical Properties
A summary of the core physical and chemical properties of 11:0 Phosphatidylcholine is

presented below. It is important to note that while some fundamental properties are well-

documented, specific experimental values for thermotropic and solution behavior are not

readily available in the scientific literature. In such cases, data for the closely related 1,2-

dilauroyl-sn-glycero-3-phosphocholine (12:0 PC or DLPC) is provided for comparative

purposes, with the acknowledgment that these are not direct measurements for 11:0 PC.
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Property Value Source

Synonyms
1,2-diundecanoyl-sn-glycero-3-

phosphocholine, PC(11:0/11:0)
[2]

CAS Number 27869-47-2 [2]

Molecular Formula C₃₀H₆₀NO₈P [2]

Molecular Weight 593.773 g/mol [2]

Appearance White to off-white powder

Storage Temperature -20°C

Melting Point Data not available.

Phase Transition Temperature

(Tm)

Data not available for 11:0 PC.

For comparison, the Tm for

12:0 PC (DLPC) is -2°C.

[3]

Critical Micelle Concentration

(CMC)

Data not available. Short-chain

PCs (C3-C8) are known to be

water-soluble and form

micelles.[2]

Solubility

Soluble in ethanol and

chloroform. Short-chain PCs

(C3-C8) are described as

water-soluble and hygroscopic.

[2][4]

Experimental Protocols
The determination of the physical properties of phospholipids like 11:0 PC involves a range of

biophysical techniques. Below are detailed methodologies for key experiments that would be

employed to characterize its properties.

Determination of Phase Transition Temperature (Tm) by
Differential Scanning Calorimetry (DSC)
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Differential Scanning Calorimetry is a highly sensitive thermoanalytical technique used to

measure the heat flow associated with thermal transitions in a material. For lipids, it is the gold

standard for determining the gel-to-liquid crystalline phase transition temperature (Tm).[5]

Methodology:

Sample Preparation: A known amount of 11:0 PC is hydrated in a buffer solution (e.g.,

phosphate-buffered saline, PBS) to form multilamellar vesicles (MLVs). This is typically

achieved by vortexing the lipid suspension above its expected Tm.

DSC Analysis: The lipid dispersion and a reference sample (buffer) are placed in separate

DSC pans. The pans are heated and cooled at a constant rate (e.g., 1-2°C/min) over a

temperature range that brackets the expected phase transition.

Data Analysis: The DSC instrument measures the differential heat flow between the sample

and the reference. A peak in the heat flow versus temperature plot (thermogram) indicates a

phase transition. The temperature at the peak maximum is taken as the Tm. The area under

the peak corresponds to the enthalpy of the transition (ΔH).

A generalized workflow for this process is illustrated below.
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Caption: Workflow for Determining Phase Transition Temperature using DSC.
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Determination of Critical Micelle Concentration (CMC) by
Pyrene Fluorescence Assay
The critical micelle concentration is the concentration of a surfactant above which micelles

form. For short-chain, water-soluble phospholipids, this can be determined using fluorescence

spectroscopy with a hydrophobic probe like pyrene. The fluorescence emission spectrum of

pyrene is sensitive to the polarity of its microenvironment.

Methodology:

Stock Solutions: A stock solution of pyrene in a suitable organic solvent (e.g., acetone) is

prepared. A series of aqueous solutions of 11:0 PC with varying concentrations are also

prepared.

Sample Preparation: A small aliquot of the pyrene stock solution is added to each 11:0 PC
solution, and the solvent is evaporated, leaving the pyrene to be incorporated into the lipid

environment. The final pyrene concentration is kept very low to avoid self-quenching.

Fluorescence Measurement: The fluorescence emission spectra of the samples are recorded

with an excitation wavelength of around 335 nm. The intensities of the first (I₁) and third (I₃)

vibronic peaks of the pyrene emission spectrum are measured.

Data Analysis: The ratio of the intensities of the first and third peaks (I₁/I₃) is plotted against

the logarithm of the 11:0 PC concentration. A sharp decrease in the I₁/I₃ ratio is observed as

pyrene partitions from the polar aqueous environment into the nonpolar interior of the

micelles. The concentration at the inflection point of this sigmoidal curve is taken as the

CMC.

A logical diagram for CMC determination is shown below.
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Caption: Logical Flow for CMC Determination via Pyrene Fluorescence.

Signaling Pathways Involving Phosphatidylcholine
Phosphatidylcholine is not merely a structural component of cell membranes; it is also a key

player in cellular signaling. It serves as a precursor for the generation of several important

second messengers through the action of phospholipase enzymes. While specific signaling

roles for 11:0 PC have not been detailed, the general pathways involving phosphatidylcholine

are well-established.

Phospholipases C (PLC) and D (PLD) are two major enzyme families that hydrolyze

phosphatidylcholine to produce signaling molecules.

Phospholipase C (PLC): PLC cleaves the phosphocholine headgroup from

phosphatidylcholine, yielding diacylglycerol (DAG). DAG is a crucial second messenger that

activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream
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protein targets, influencing processes such as cell proliferation, differentiation, and

apoptosis.[6]

Phospholipase D (PLD): PLD hydrolyzes the terminal phosphodiester bond of the choline

headgroup, producing phosphatidic acid (PA) and free choline. PA is also a significant

signaling lipid that can be further metabolized to DAG or lysophosphatidic acid (LPA). PA is

involved in regulating cell growth, survival, and membrane trafficking, partly through the

activation of the mTOR signaling pathway.[6]

The interplay of these enzymatic pathways is critical for normal cellular function, and their

dysregulation is often implicated in diseases such as cancer.[6][7]

A simplified diagram of these signaling pathways is provided below.
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Caption: Phosphatidylcholine Signaling Pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. sigmaaldrich.cn [sigmaaldrich.cn]

2. Shortening of membrane lipid acyl chains compensates for phosphatidylcholine deficiency
in choline‐auxotroph yeast - PMC [pmc.ncbi.nlm.nih.gov]

3. Intrinsic Fluorescence in Peptide Amphiphile Micelles with Protein-Inspired Phosphate
Sensing - PMC [pmc.ncbi.nlm.nih.gov]

4. Tuning Ferulic Acid Solubility in Choline-Chloride- and Betaine-Based Deep Eutectic
Solvents: Experimental Determination and Machine Learning Modeling [mdpi.com]

5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic
characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

6. phospholipid-research-center.com [phospholipid-research-center.com]

7. lipotype.com [lipotype.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties
of 11:0 Phosphatidylcholine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11939574#physical-properties-of-11-0-
phosphatidylcholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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